Oral Bioavailability: 3.4-Fold Enhancement Over Orotic Acid Methylglucamine Salt
Orotic acid butyl ester was evaluated as part of a systematic prodrug screening program aimed at improving the oral absorption of orotic acid. In rabbit pharmacokinetic studies, the oral administration of the n-butyl ester prodrug resulted in a 3.4-fold higher bioavailability of orotic acid relative to the methylglucamine salt of orotic acid, a standard soluble formulation of the parent compound [1]. This enhancement was predicted by in vitro transport half-life measurements in an absorption model system, confirming the predictive validity of the in vitro screening method. The study concluded that the n-butyl ester exhibited the optimal balance of physicochemical properties among the ester series evaluated [1].
| Evidence Dimension | Oral bioavailability of orotic acid (active moiety) |
|---|---|
| Target Compound Data | 3.4-fold increase in bioavailability |
| Comparator Or Baseline | Methylglucamine salt of orotic acid (baseline bioavailability normalized to 1.0) |
| Quantified Difference | 3.4× (340% of baseline) |
| Conditions | Rabbit pharmacokinetic model; oral administration; in vitro absorption model used for prediction |
Why This Matters
This direct comparative pharmacokinetic data provides a quantifiable basis for selecting the butyl ester over alternative orotic acid formulations when oral delivery is required, directly impacting dosing regimen design and in vivo experimental success rates.
- [1] Fuerst W, Neubert R, Jurkschat T, Luecke L. Prodrug approach of orotic acid using an absorption model. Int J Pharm. 1990;61(1-2):43-50. doi:10.1016/0378-5173(90)90042-3. View Source
